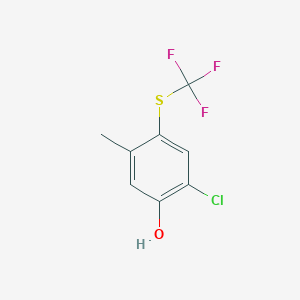

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

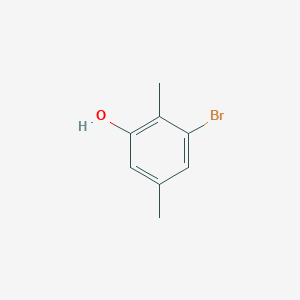

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% (2-C5M4TFP) is an organic compound that has recently gained recognition for its potential industrial and scientific applications. It is a member of the class of phenols, which are compounds containing an aromatic ring with a hydroxyl group attached. 2-C5M4TFP is a halogenated phenol, meaning it contains a halogen atom (in this case, chlorine) in its structure. It is also a trifluoromethylthio compound, meaning it contains a trifluoromethylthio group, which is a sulfur-containing group with three fluorine atoms bonded to it. 2-C5M4TFP is a colorless, crystalline solid at room temperature with a melting point of around 85°C.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is not completely understood. However, it is believed that the trifluoromethylthio group of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is responsible for its inhibitory activity. This group is able to form a strong bond with the active site of enzymes, which prevents them from functioning properly. In addition, the chlorine atom of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is thought to interact with the enzyme's active site, further inhibiting its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and glutathione S-transferase. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has several advantages for lab experiments. It is a relatively inexpensive compound, and can be easily synthesized using a variety of methods. In addition, it is a relatively stable compound, with a melting point of around 85°C, which makes it suitable for use in a wide range of applications. However, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a relatively new compound, and its biochemical and physiological effects are not yet fully understood. As a result, its use in lab experiments should be done with caution.

Future Directions

There are several potential future directions for research on 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to explore its potential applications in drug development and other areas of scientific research. Finally, research is needed to determine the optimal conditions for synthesizing 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% in order to maximize its yield and purity.

Synthesis Methods

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% can be synthesized by a variety of methods, including nucleophilic substitution reactions, reductive amination, and Diels-Alder reactions. The most common method used to synthesize 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a nucleophilic substitution reaction between a chloro-substituted phenol and a trifluoromethylthiol. This reaction requires a strong base, such as potassium hydroxide, to facilitate the reaction. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated by extraction with a non-polar solvent such as hexane.

Scientific Research Applications

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been used as a ligand in binding studies, and as a reagent in the synthesis of other compounds. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been used to study the mechanism of action of various drugs, such as antibiotics, antivirals, and antifungals.

properties

IUPAC Name |

2-chloro-5-methyl-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3OS/c1-4-2-6(13)5(9)3-7(4)14-8(10,11)12/h2-3,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLXLHDMSHDMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)